molecular formula C21H26N4 B12128019 N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12128019
M. Wt: 334.5 g/mol
InChI Key: BIWKVRKBDNJUEE-UHFFFAOYSA-N
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Description

    Reagents: Cyclohexylamine, phenylboronic acid, propyl bromide

    Conditions: Palladium-catalyzed cross-coupling reactions

    Reaction: Substitution at the 7-amino position and other positions

Industrial Production Methods

Industrial production of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to maximize yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. The cyclohexyl, phenyl, and propyl groups are introduced through various substitution reactions.

  • Step 1: Synthesis of Pyrazole Ring

      Reagents: Hydrazine hydrate, ethyl acetoacetate

      Conditions: Reflux in ethanol

      Reaction: Formation of 3,5-dimethylpyrazole

  • Step 2: Formation of Pyrimidine Ring

      Reagents: 3,5-dimethylpyrazole, formamide

      Conditions: Heating at 150°C

      Reaction: Cyclization to form pyrazolo[1,5-a]pyrimidine

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvents

      Products: Oxidized derivatives at various positions on the ring

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions

      Products: Reduced amine or alcohol derivatives

  • Substitution:

      Reagents: Halogenated compounds, nucleophiles

      Conditions: Base or acid catalysis

      Products: Substituted derivatives with various functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

    Solvents: Ethanol, dichloromethane, water

Scientific Research Applications

Chemistry

N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Medicine

Medicinally, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
  • N-cyclohexyl-3-phenyl-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine
  • N-cyclohexyl-3-phenyl-5-butylpyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The propyl group at the 5-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the cyclohexyl group at the 7-amino position provides steric hindrance, influencing its binding affinity and selectivity towards biological targets.

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H26N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3,5-6,10-11,14-15,17,23H,2,4,7-9,12-13H2,1H3

InChI Key

BIWKVRKBDNJUEE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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